molecular formula C9H7ClN2S B2412834 4-(4-Chlorophenyl)-1,3-thiazol-5-amine CAS No. 1249232-71-0

4-(4-Chlorophenyl)-1,3-thiazol-5-amine

Cat. No. B2412834
M. Wt: 210.68
InChI Key: AWTRFFRSGLDMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which involved several steps including cyclization and physicochemical confirmation .

Scientific Research Applications

Corrosion Inhibition

4-(4-Chlorophenyl)-1,3-thiazol-5-amine derivatives have been studied for their effectiveness in inhibiting corrosion of metals. Research by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiazole derivatives against iron corrosion. Their findings indicate that these compounds exhibit promising inhibition efficiencies, which are in good agreement with experimental results (Kaya et al., 2016).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activity. Two compounds were found to possess certain anti-tobacco mosaic virus activity, highlighting the potential of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine derivatives in antiviral applications (Chen et al., 2010).

Structural and Theoretical Studies

The structural and molecular geometry of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been reported by Kerru et al. (2019), who utilized various spectroscopic techniques and X-ray diffraction. Their research also involved density functional theory (DFT) calculations to explore the electronic properties and structural geometry, providing a comprehensive understanding of the compound's characteristics (Kerru et al., 2019).

Antimicrobial and Insecticidal Activities

Several studies have investigated the antimicrobial and insecticidal potentials of 4-(4-Chlorophenyl)-1,3-thiazol-5-amine derivatives. Sah et al. (2014) synthesized derivatives and tested their antimicrobial activity against various bacterial and fungal strains, showing moderate activity. Ismail et al. (2021) focused on the insecticidal activity of these derivatives, revealing significant effects against cotton leafworm, indicating their utility in agricultural pest control (Sah et al., 2014); (Ismail et al., 2021).

Anti-inflammatory Activity and Neurodegenerative Therapeutics

Research has also highlighted the anti-inflammatory and potential neurodegenerative therapeutic applications of these compounds. Suh et al. (2012) evaluated the anti-inflammatory activity of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, finding direct inhibition of 5‐lipoxygenase, a key enzyme in inflammation-related diseases. Šmelcerović et al. (2019) synthesized new 4-(4-chlorophenyl)thiazol-2-amines and evaluated them for inhibitory properties towards DNase I and 5-LO, indicating their potential as Alzheimer's therapeutics with anti-inflammatory properties (Suh et al., 2012); (Šmelcerović et al., 2019).

Drug Transport

The compound's applications extend to drug transport mechanisms. Asela et al. (2017) described the use of β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex and gold nanoparticles to improve the delivery of drugs, showcasing an innovative approach to enhancing drug solubility and stability (Asela et al., 2017).

properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTRFFRSGLDMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1,3-thiazol-5-amine

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